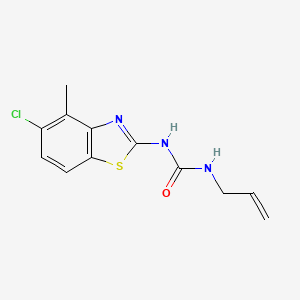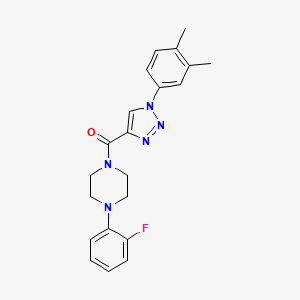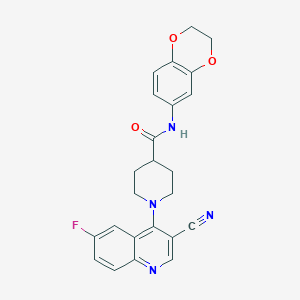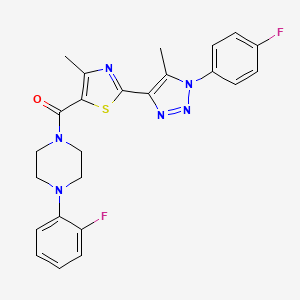![molecular formula C18H17ClN6O2 B3404237 2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1207045-85-9](/img/structure/B3404237.png)
2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Overview
Description
2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound known for its versatile chemical properties and potential applications in various scientific fields. It features a unique structure comprising a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a furan-2-ylmethyl amino group, connected through an ethanol linker. This compound has garnered interest in research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves several key steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: : Starting with commercially available precursors, the pyrazolo[3,4-d]pyrimidine core is formed through a series of cyclization reactions.
Introduction of Substituents: : The 4-chlorophenyl and furan-2-ylmethyl amino groups are introduced through nucleophilic substitution reactions, with appropriate protection and deprotection strategies employed.
Ethanol Linker Addition: : The final step involves the attachment of the ethanol linker via a condensation reaction, typically using an appropriate coupling reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but optimized for large-scale operations. Key considerations include the use of cost-effective starting materials, scalable reaction conditions, and efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol undergoes several types of chemical reactions:
Oxidation: : Oxidative processes can modify the ethanol linker or other susceptible groups, forming various oxidized derivatives.
Reduction: : Reduction reactions can potentially reduce any oxidized intermediates, restoring the original structure or forming new products.
Substitution: : Both nucleophilic and electrophilic substitutions are possible, particularly at the chlorophenyl group or the furan-2-ylmethyl amino group.
Oxidation Reagents: : Potassium permanganate, sodium periodate, or other mild oxidizing agents.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like amines or thiols, electrophiles like halogens or activated esters.
Major Products Formed: Major products formed from these reactions can include various oxidized derivatives, reduced forms, or substituted analogs, each potentially possessing unique properties and applications.
Scientific Research Applications
2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol finds extensive applications in scientific research:
Chemistry: : Utilized in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for therapeutic potential, such as anticancer, anti-inflammatory, or antimicrobial properties.
Industry: : Applied in material science for the development of novel polymers or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other biomolecules that the compound may bind to or modulate.
Pathways Involved: : The compound can influence various signaling pathways, leading to effects such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular processes.
Comparison with Similar Compounds
2-((1-(4-chlorophenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-chlorophenyl)-3-((furan-2-ylmethyl)amino)pyrimidine: : Lacks the pyrazolo core and ethanol linker.
2-((1-(4-methylphenyl)-6-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol: : Differentiates by having a methyl group instead of a chlorine atom on the phenyl ring.
1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives: : Varying substituents on the pyrazolo[3,4-d]pyrimidine core, providing different chemical properties and activities.
Each of these compounds offers unique properties, but this compound's distinct combination of functionalities enables its specific applications and effectiveness in various research contexts.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-6-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-12-3-5-13(6-4-12)25-17-15(11-22-25)16(20-7-8-26)23-18(24-17)21-10-14-2-1-9-27-14/h1-6,9,11,26H,7-8,10H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZVSQZFGMOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3404157.png)
![3-(2-chlorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3404161.png)


![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3404178.png)

![3-benzyl-7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3404199.png)
![N-(3-fluoro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3404202.png)
![2-(4-Fluorophenyl)-5-(6-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methylthiazole](/img/structure/B3404208.png)
![3-(4-fluorobenzyl)-6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3404221.png)
![4-[(4-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3404233.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3404242.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3404244.png)

